
2,2'-Dichloro-5,5'-bis(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Trifluoromethylation: The addition of trifluoromethyl groups is often carried out using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of catalysts like copper or silver salts.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the biphenyl core may be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique thermal and chemical resistance properties.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichloro-5,5’-dimethylbiphenyl: Similar structure but with methyl groups instead of trifluoromethyl groups.
2,2’-Dibromo-5,5’-bis(trifluoromethyl)biphenyl: Bromine atoms replace chlorine atoms.
2,2’-Dichloro-5,5’-bis(difluoromethyl)biphenyl: Difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H6Cl2F6 |
|---|---|
Molecular Weight |
359.1 g/mol |
IUPAC Name |
1-chloro-2-[2-chloro-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6Cl2F6/c15-11-3-1-7(13(17,18)19)5-9(11)10-6-8(14(20,21)22)2-4-12(10)16/h1-6H |
InChI Key |
CDSUKTGNUGCSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)
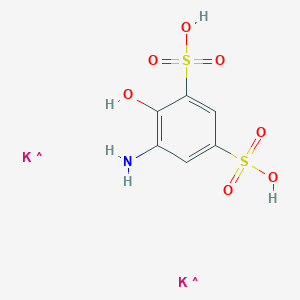
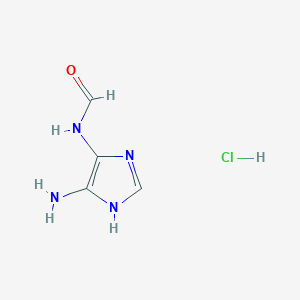
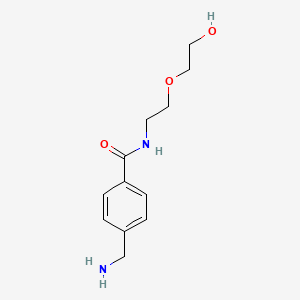
![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
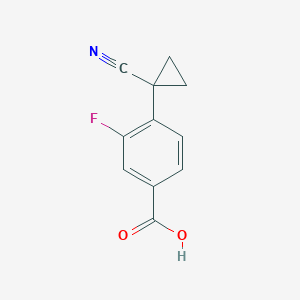
![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)
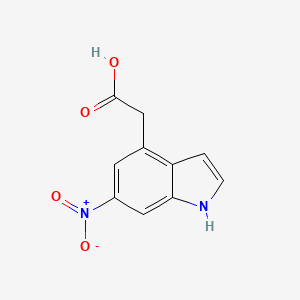
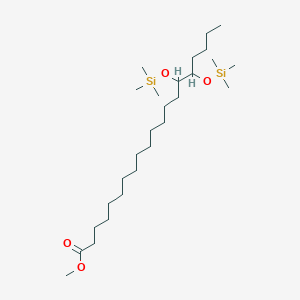
![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)

![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
